molecular formula C7H6N3O2+ B13748330 2-Methyl-5-nitrobenzenediazonium CAS No. 27165-07-7

2-Methyl-5-nitrobenzenediazonium

Cat. No.: B13748330
CAS No.: 27165-07-7
M. Wt: 164.14 g/mol
InChI Key: BTODPCCUJFGIMS-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzenediazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound has the molecular formula C₇H₆N₃O₂ and is known for its applications in organic synthesis and dye manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitrobenzenediazonium can be synthesized through the diazotization of 2-methyl-5-nitroaniline. The process involves the reaction of 2-methyl-5-nitroaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and efficient mixing of reactants .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitrobenzenediazonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-methyl-5-nitrophenol, 2-methyl-5-nitroiodobenzene, etc.

    Coupling Reactions: Azo compounds such as 2-methyl-5-nitroazobenzene.

    Reduction Reactions: 2-methyl-5-nitroaniline.

Scientific Research Applications

2-Methyl-5-nitrobenzenediazonium is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-nitrobenzenediazonium involves the formation of reactive intermediates that can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • 2-Methylbenzenediazonium
  • 4-Nitrobenzenediazonium

Uniqueness

2-Methyl-5-nitrobenzenediazonium is unique due to the presence of both a methyl and a nitro group on the aromatic ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. The nitro group is electron-withdrawing, which makes the diazonium group more reactive towards nucleophilic substitution reactions compared to other diazonium salts .

Properties

IUPAC Name

2-methyl-5-nitrobenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N3O2/c1-5-2-3-6(10(11)12)4-7(5)9-8/h2-4H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTODPCCUJFGIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N3O2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865342
Record name Benzenediazonium, 2-methyl-5-nitro-
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Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27165-07-7
Record name 2-Methyl-5-nitrobenzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27165-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 2-methyl-5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 2-methyl-5-nitro-
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Record name Benzenediazonium, 2-methyl-5-nitro-
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Record name 2-methyl-5-nitrobenzenediazonium
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